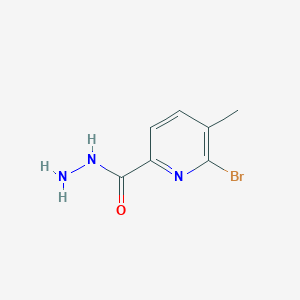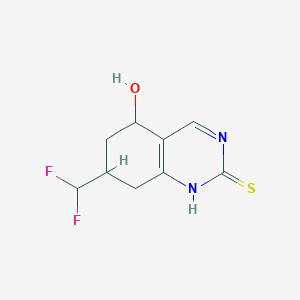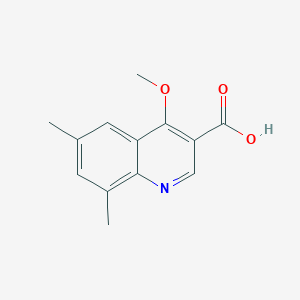
2-(7-Ethyl-4-methylquinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(7-Éthyl-4-méthylquinazolin-2-yl)guanidine est un composé chimique appartenant à la classe des dérivés de la quinazoline. Les dérivés de la quinazoline sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse de la 2-(7-Éthyl-4-méthylquinazolin-2-yl)guanidine implique généralement la réaction de la 7-éthyl-4-méthylquinazoline avec la guanidine. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction. Les méthodes de production industrielle peuvent impliquer des processus plus efficaces et évolutifs, tels que la synthèse en flux continu, pour produire le composé en quantités plus importantes.
Analyse Des Réactions Chimiques
La 2-(7-Éthyl-4-méthylquinazolin-2-yl)guanidine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire le composé.
Substitution : Le composé peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des catalyseurs spécifiques et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 2-(7-Éthyl-4-méthylquinazolin-2-yl)guanidine présente plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la 2-(7-Éthyl-4-méthylquinazolin-2-yl)guanidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées font encore l'objet de recherches, mais des études préliminaires suggèrent qu'il peut influencer les voies de signalisation cellulaire et l'expression des gènes.
Applications De Recherche Scientifique
2-(7-Ethyl-4-methylquinazolin-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(7-Ethyl-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
La 2-(7-Éthyl-4-méthylquinazolin-2-yl)guanidine peut être comparée à d'autres dérivés de la quinazoline, tels que :
- 2-(7-Méthoxy-4-méthylquinazolin-2-yl)guanidine
- 2-(7-Éthyl-4-chloroquinazolin-2-yl)guanidine
- 2-(7-Éthyl-4-méthylquinazolin-2-yl)thiourée
Ces composés partagent des caractéristiques structurales similaires, mais peuvent différer par leurs activités biologiques et leurs propriétés chimiques.
Propriétés
Formule moléculaire |
C12H15N5 |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-(7-ethyl-4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C12H15N5/c1-3-8-4-5-9-7(2)15-12(17-11(13)14)16-10(9)6-8/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Clé InChI |
BQGDCAZJDWUBGE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)






